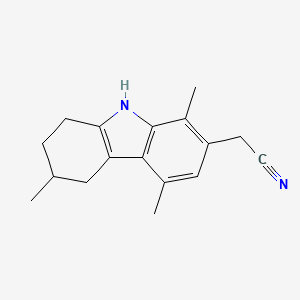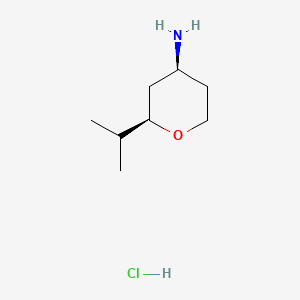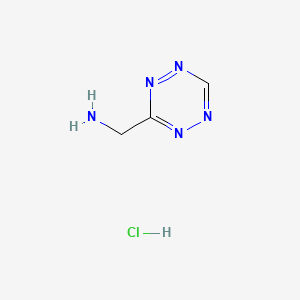
2-(1,4,6-trimethyl-6,7,8,9-tetrahydro-5H-carbazol-2-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-carbazole-7-acetonitrile,2,3,4,9-tetrahydro-3,5,8-trimethyl- is a complex organic compound belonging to the carbazole family Carbazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in various fields, including pharmaceuticals, materials science, and organic electronics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-carbazole-7-acetonitrile,2,3,4,9-tetrahydro-3,5,8-trimethyl- typically involves multi-step organic reactions. One common method involves the cyclization of substituted phenylhydrazines with cyclohexanone, followed by functional group modifications. For instance, acetyl chloride can be added to 1,2,3,4-tetrahydro-9H-carbazole dissolved in glacial acetic acid, and the mixture is refluxed to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1H-carbazole-7-acetonitrile,2,3,4,9-tetrahydro-3,5,8-trimethyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include acetyl chloride for acetylation, hydrogen peroxide for oxidation, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and concentration of reactants play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions include carbazolones, tetrahydrocarbazoles, and other functionalized derivatives. These products can have diverse applications in pharmaceuticals, materials science, and organic electronics.
Scientific Research Applications
1H-carbazole-7-acetonitrile,2,3,4,9-tetrahydro-3,5,8-trimethyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1H-carbazole-7-acetonitrile,2,3,4,9-tetrahydro-3,5,8-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its derivatives may inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydrocarbazole: A simpler derivative with similar core structure but fewer functional groups.
Carbazole: The parent compound with a fully aromatic structure and diverse applications.
5,6,7,8-Tetrahydrocarbazole: Another derivative with different substitution patterns and reactivity.
Uniqueness
1H-carbazole-7-acetonitrile,2,3,4,9-tetrahydro-3,5,8-trimethyl- is unique due to its specific functional groups, which enhance its chemical reactivity and potential applications
Properties
CAS No. |
57411-99-1 |
|---|---|
Molecular Formula |
C17H20N2 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
2-(1,4,6-trimethyl-6,7,8,9-tetrahydro-5H-carbazol-2-yl)acetonitrile |
InChI |
InChI=1S/C17H20N2/c1-10-4-5-15-14(8-10)16-11(2)9-13(6-7-18)12(3)17(16)19-15/h9-10,19H,4-6,8H2,1-3H3 |
InChI Key |
ZLFLHZVSCHEIIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(N2)C(=C(C=C3C)CC#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[methyl(nitroso)amino]ethyl N-phenylcarbamate](/img/structure/B14010355.png)


![5H-Indeno[1,2-c]pyridazine](/img/structure/B14010371.png)





![diethyl 2-acetamido-2-[(7-amino-1H-indol-3-yl)methyl]propanedioate](/img/structure/B14010422.png)

![3-[[(5-tert-Butyl-2-hydroxy[1,1'-biphenyl]-3-yl)methyl](methyl)amino]propanenitrile](/img/structure/B14010439.png)
